5-Methoxyquinazoline
Overview
Description
5-Methoxyquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . The methoxy group at the 5-position of the quinazoline ring enhances its chemical properties and biological activities.
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to interact with various biological targets, including enzymes, receptors, and nucleic acids
Mode of Action
Quinazoline derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors
Biochemical Pathways
Quinazoline derivatives have been reported to influence various biochemical pathways, but the specific pathways influenced by 5-Methoxyquinazoline remain to be determined .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some quinazoline derivatives have been reported to exhibit cytotoxic effects and inhibit biofilm formation
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of a compound . .
Biochemical Analysis
Biochemical Properties
5-Methoxyquinazoline is a quinazoline derivative . Quinazolines are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, and anticancer properties
Cellular Effects
Quinazoline derivatives have been shown to exhibit a wide range of effects on various types of cells and cellular processes
Molecular Mechanism
Quinazoline derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinazoline can be achieved through several methods. One common approach involves the cyclization of 2-amino-5-methoxybenzoic acid with formamide under acidic conditions . Another method includes the reaction of 2-amino-5-methoxybenzamide with orthoesters or formic acid . These reactions typically require elevated temperatures and the presence of catalysts such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
5-Methoxyquinazoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound without the methoxy group.
4-Methoxyquinazoline: A similar compound with the methoxy group at the 4-position.
6-Methoxyquinazoline: A similar compound with the methoxy group at the 6-position.
Uniqueness
5-Methoxyquinazoline is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group at the 5-position can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug development and other scientific research applications .
Properties
IUPAC Name |
5-methoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCVTKJXKFSAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617814 | |
Record name | 5-Methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-87-8 | |
Record name | 5-Methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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